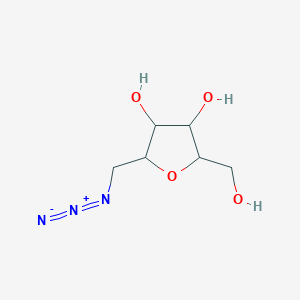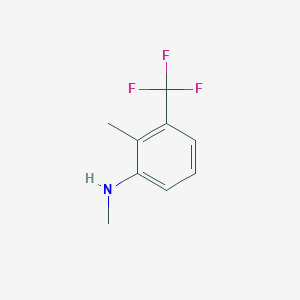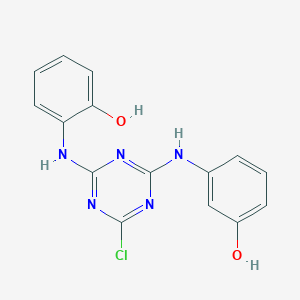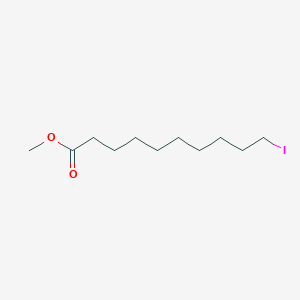
2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound with a unique structure that includes an azidomethyl group and multiple hydroxyl groups
Vorbereitungsmethoden
The synthesis of 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Introduction of the azidomethyl group: This step often involves nucleophilic substitution reactions where an azide ion replaces a suitable leaving group on a methyl precursor.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and optimized reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: PCC, KMnO4, OsO4
Reducing agents: LiAlH4, H2/Pd-C
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major products formed from these reactions include amines, carbonyl compounds, and substituted oxolanes.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its ability to participate in various chemical reactions due to its functional groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile building block in chemical synthesis and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol include other azidomethyl-substituted oxolanes and hydroxylated oxolanes. Compared to these compounds, this compound is unique due to the combination of its azidomethyl and multiple hydroxyl groups, which provide distinct reactivity and application potential.
List of similar compounds
- 2-(Azidomethyl)oxolane
- 5-(Hydroxymethyl)oxolane-3,4-diol
- 2-(Hydroxymethyl)-5-(azidomethyl)oxolane
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H11N3O4 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-(azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-3-5(11)6(12)4(2-10)13-3/h3-6,10-12H,1-2H2 |
InChI-Schlüssel |
SXQJFSPBUVMKMT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)

![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)




![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)

![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
